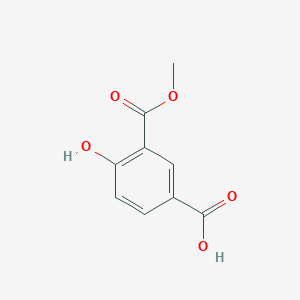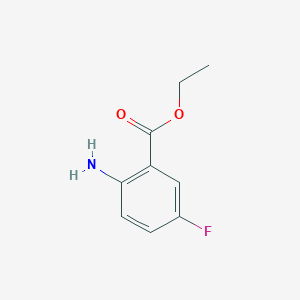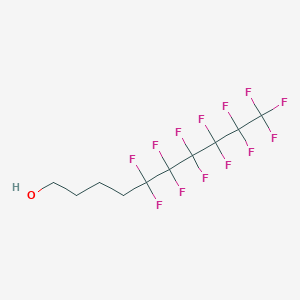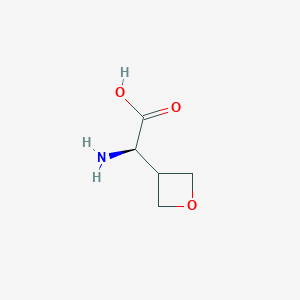
4-Hydroxy-3-(methoxycarbonyl)benzoic acid
概要
説明
4-Hydroxy-3-(methoxycarbonyl)benzoic acid is a methoxybenzoic acid that is 4-methoxybenzoic acid bearing a hydroxy substituent at position 3 . It has a molecular formula of C9H8O5 and a molecular weight of 196.16 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps. The process begins with the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a hydroxy group at position 4, a methoxycarbonyl group at position 3, and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.16 g/mol . It has a topological polar surface area of 83.8 Ų and a complexity of 237 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 3 rotatable bonds .科学的研究の応用
Radiation-Induced Hydroxylation Processes
Research has demonstrated the hydroxylation process of methoxy- and hydroxy-benzoic acids, including 4-Hydroxy-3-(methoxycarbonyl)benzoic acid, through γ-radiation. This study is significant for understanding the chemical changes and products formed under radiation, which can have implications in food irradiation and other applications (Gaisberger & Solar, 2001).
Marine-Derived Fungus and Antioxidant Activity
This compound derivatives have been isolated from marine-derived fungus Aspergillus carneus. One of the derivatives showed strong antioxidant activity, highlighting the potential of these compounds in developing new antioxidant agents (Xu et al., 2017).
Piper Hispidum Derivatives and Cytotoxicity
Several derivatives of 4-Hydroxy-benzoic acid, including those similar to this compound, were isolated from the stems of Piper hispidum. These compounds exhibited moderate cytotoxic activity, indicating potential applications in developing chemotherapeutic agents (Friedrich et al., 2005).
Potentiometric Titration and Neural Network Calibration
Studies involving potentiometric titration of hydroxylated benzoic acids, including this compound, utilized artificial neural networks for data analysis. This research contributes to the understanding of acid-base properties of these compounds, useful in various analytical chemistry applications (Aktaş & Yaşar, 2004).
Luminescent Properties in Lanthanide Coordination Compounds
This compound derivatives have been used as ligands in lanthanide coordination compounds. The study revealed how substituents affect the photophysical properties, which is crucial for developing luminescent materials (Sivakumar et al., 2010).
Synthesis of Novel Vanillic Acid Hybrid Derivatives
Research on synthesizing novel hybrid derivatives of vanillic acid, a compound related to this compound, has shown potential antibacterial activity. This suggests the use of such derivatives in developing new antimicrobial agents (Satpute et al., 2019).
Influence on Cholesterol Accumulation
A chemico-enzymatic approach involving this compound derivatives has been studied for their impact on cholesterol levels in aorta cells. This research provides insights into the potential therapeutic applications of these compounds (Гамалевич et al., 2015).
Manufacturing of Therapeutic SGLT2 Inhibitors
This compound has been identified as a key intermediate in the synthesis of SGLT2 inhibitors, used in diabetes therapy. This highlights its role in pharmaceutical manufacturing processes (Zhang et al., 2022).
Safety and Hazards
4-Hydroxy-3-(methoxycarbonyl)benzoic acid may cause discomfort if swallowed and may cause skin and eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to wear personal protective equipment when handling this compound .
Relevant Papers There are several relevant papers on this compound. One paper discusses the encapsulation of 4-hydroxy-3-methoxy benzoic acid . Another paper provides information on the compound’s structure and properties .
特性
IUPAC Name |
4-hydroxy-3-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUYMWSYTIJMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)





![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)
![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)

![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)
